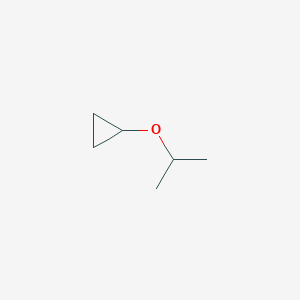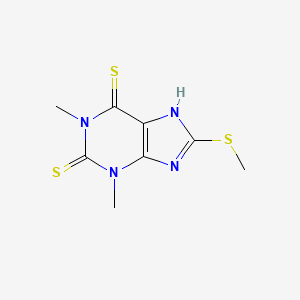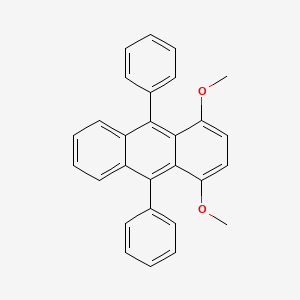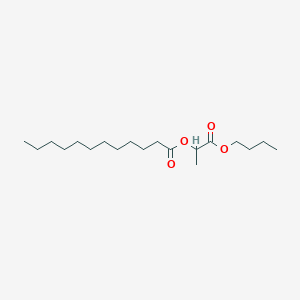![molecular formula C10H8N2S2 B14736970 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione CAS No. 3310-52-9](/img/structure/B14736970.png)
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with isothiocyanates in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired thiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoloquinazolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Quinazolinones: Compounds with a quinazoline core structure that have been widely studied for their medicinal properties.
Uniqueness
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
3310-52-9 |
|---|---|
Molekularformel |
C10H8N2S2 |
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H8N2S2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 |
InChI-Schlüssel |
QUBWSQWOJBCPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC3=CC=CC=C3C(=S)N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)


![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)



![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

